![molecular formula C19H17Cl2NO5 B2498093 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034502-46-8](/img/structure/B2498093.png)
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multi-step organic reactions. Kumar et al. (2007) detailed the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives, starting from salicylaldehyde and 2-hydroxy acetophenone, indicating a potential pathway for synthesizing complex molecules like the one (Kumar et al., 2007).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical behavior. For example, the study by Xu et al. (2005) on a related compound, "2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone," provides insights into the dihedral angles and molecular conformations, which are essential for comprehending the structural aspects of similar molecules (Xu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like "1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone" can be inferred from studies on similar structures. Sigrist and Hansen (2010) reported on a cascade reaction involving azulenes and dichloro-dicyano-benzoquinone, revealing the potential for complex interactions and transformations (Sigrist & Hansen, 2010).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are often studied through X-ray crystallography and spectroscopic methods. The work by Sharma et al. (2003) on the synthesis and X-ray crystallographic analysis of azetidin-2-ones provides a basis for understanding the physical characteristics of related molecules (Sharma et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are vital for fully understanding a compound's potential applications and safety. Emami et al. (2011) explored the antifungal activity of azole derivatives, shedding light on the bioactivity that could be expected from structurally similar compounds like the one of interest (Emami et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
Compounds with azetidinone cores have been synthesized and evaluated for their antimicrobial properties. Kumar et al. (2007) explored the synthesis and antimicrobial investigation of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans, providing a basis for the antimicrobial potential of azetidinone derivatives D. Kumar, G. Prakash, M. Kumaraswamy, B. P. Nandeshwarappa, B. S. Sherigara, K. Mahadevan, 2007. Similarly, Mistry and Desai (2006) reported on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and their pharmacological evaluation against various bacterial and fungal strains K. Mistry, K. R. Desai, 2006.
Anti-inflammatory Activity
Research by Kalsi et al. (1990) on indolyl azetidinones demonstrated the synthesis and evaluation of anti-inflammatory activity, highlighting the therapeutic potential of azetidinone derivatives in inflammation management R. Kalsi, M. Shrimali, T. Bhalla, J. Barthwal, 1990.
Enantioselective Synthesis
The work by Matsunaga et al. (1983) on the enantioselective synthesis of azetidinones from D-glyceraldehyde acetonide offers insights into the synthetic strategies that can be applied to similar compounds, potentially enhancing their application in stereoselective synthesis H. Matsunaga, T. Sakamaki, H. Nagaoka, Yasuji Yamada, 1983.
Photochemical Studies
Castellan et al. (1990) conducted a photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer, demonstrating the utility of photochemistry in studying and modifying complex organic molecules, which could be relevant to the research applications of similar compounds A. Castellan, N. Colombo, C. Vanucci, P. F. D. Violet, H. Bouas-laurent, 1990.
Antitumor and Proapoptotic Effects
The study by Prabhakar et al. (2006) on the anti-tumor and proapoptotic effect of synthetic benzophenone analogues in Ehrlich ascites tumor cells illustrates the potential of structurally complex molecules in cancer research. This indicates a possible research direction for compounds with similar complex structures B. T. Prabhakar, S. Khanum, K. Jayashree, B. Salimath, S. Shashikanth, 2006.
Propiedades
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO5/c20-13-1-3-16(15(21)5-13)25-10-19(23)22-7-12(8-22)9-24-14-2-4-17-18(6-14)27-11-26-17/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIBMFTWLHZHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

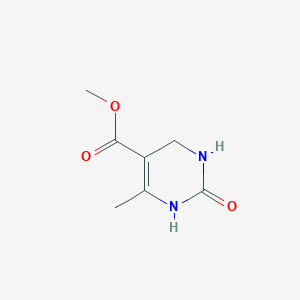
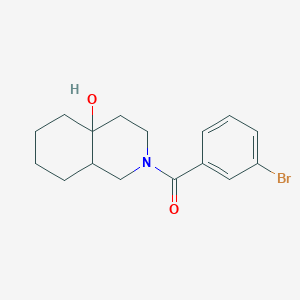
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)

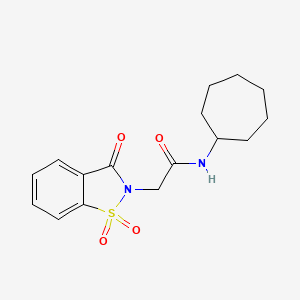
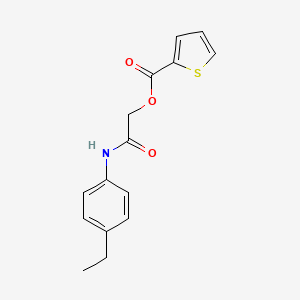
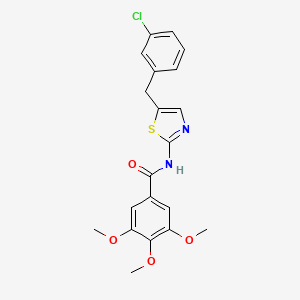
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
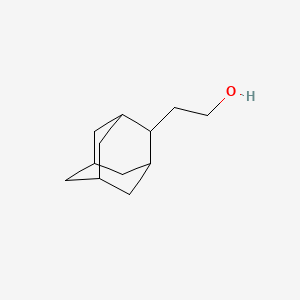
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
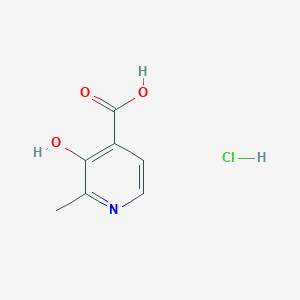
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)